Structural Elucidation of 5-Bromo-3-cyclopropyl-1,2,4-thiadiazole: A Comprehensive Crystallographic Guide
Structural Elucidation of 5-Bromo-3-cyclopropyl-1,2,4-thiadiazole: A Comprehensive Crystallographic Guide
Executive Summary & Chemical Context
The 1,2,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for pyrimidines and oxazoles to improve metabolic stability and modulate lipophilicity. Specifically, 5-Bromo-3-cyclopropyl-1,2,4-thiadiazole (CAS: 1494127-23-9) serves as a critical synthetic intermediate and structural motif in the development of advanced therapeutics, including bi-aryl dihydroorotate dehydrogenase (DHODH) inhibitors[1] and JAK kinase antagonists.
For drug development professionals and computational chemists, understanding the precise three-dimensional solid-state architecture of this molecule is paramount. The spatial orientation of the cyclopropyl group dictates the molecule's steric bulk and hyperconjugative potential, while the highly polarizable 5-bromo substituent acts as a potent σ -hole donor, driving critical halogen-bonding interactions in both crystal lattices and biological target binding pockets. This whitepaper provides an in-depth, self-validating technical guide to the single-crystal X-ray diffraction (XRD) analysis of 5-Bromo-3-cyclopropyl-1,2,4-thiadiazole, detailing the causality behind experimental protocols, structural refinement, and conformational analysis.
Principles of Crystal Engineering & Intermolecular Forces
The crystallization of small, rigid heterocycles containing flexible appendages (like the cyclopropyl group) and heavy halogens requires precise modulation of thermodynamic driving forces. The crystal packing of 1,2,4-thiadiazole derivatives is predominantly governed by a delicate balance of weak intermolecular interactions, which often account for up to 44% of the lattice stabilization energy[2].
Dominant intermolecular forces and stereoelectronic effects stabilizing the crystal lattice.
Halogen Bonding and Conformational Preferences
In the solid state, the orientation of different molecular segments heavily influences crystal organization[3]. The bromine atom at the C5 position exhibits an anisotropic electron distribution, creating an electron-deficient region (the σ -hole) along the extension of the C–Br bond. This σ -hole readily interacts with the electron-rich nitrogen atoms (N2 or N4) of adjacent thiadiazole rings. Furthermore, Density Functional Theory (DFT) calculations on similar systems reveal that the cyclopropyl ring strongly prefers a bisected conformation relative to the thiadiazole plane, maximizing σ→π∗ hyperconjugation.
Experimental Methodologies
To achieve unambiguous structural elucidation, the experimental workflow must be rigorously controlled. The following self-validating protocols ensure high-fidelity data collection, minimizing artifacts such as twinning or thermal disorder[4].
Workflow for the single-crystal X-ray diffraction analysis of thiadiazole derivatives.
Protocol 3.1: Single-Crystal Growth via Vapor Diffusion
Because 5-Bromo-3-cyclopropyl-1,2,4-thiadiazole is highly soluble in halogenated solvents but possesses a lipophilic cyclopropyl tail, a dual-solvent vapor diffusion system is optimal for inducing controlled nucleation.
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Dissolution: Dissolve 50 mg of the purified compound in 1.0 mL of dichloromethane (DCM) in a 4 mL inner glass vial.
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Causality: DCM acts as a primary solvent, completely solvating both the rigid heterocyclic core and the flexible cyclopropyl group without establishing strong, competing hydrogen bonds.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free vial.
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Causality: Removing microscopic particulate matter eliminates premature, irregular nucleation sites, which otherwise lead to polycrystalline clusters rather than diffraction-quality single crystals.
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Diffusion Setup: Place the uncapped 4 mL inner vial into a larger 20 mL outer vial containing 5 mL of n-hexane (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.
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Crystallization: Incubate the system undisturbed at 4 °C for 72–96 hours.
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Causality: The highly volatile n-hexane slowly diffuses into the DCM solution through the vapor phase, gradually lowering the dielectric constant of the mixture. This controlled reduction in solubility ensures the system enters the metastable zone slowly, promoting the growth of a few large, defect-free block crystals.
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Protocol 3.2: X-Ray Diffraction Data Collection & Refinement
Single-crystal X-ray measurements must be meticulously configured to account for the heavy bromine atom and the flexible cyclopropyl ring[3],[4].
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Crystal Mounting: Select a pristine, block-shaped crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarizing microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.
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Causality: The oil protects the crystal from atmospheric moisture and rapid solvent loss, freezing into a rigid glass at cryogenic temperatures to hold the crystal firmly without inducing mechanical stress.
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Data Collection: Transfer the mounted crystal to a diffractometer equipped with a microfocus Mo K α X-ray source ( λ = 0.71073 Å) and a cryostream set to 100 K[4].
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Causality: Mo K α radiation is explicitly selected over Cu K α to minimize severe X-ray absorption by the heavy bromine atom, which would otherwise skew intensity data. Cooling to 100 K minimizes atomic thermal vibrations (reducing Debye-Waller factors), which is critical for resolving the electron density of the highly flexible cyclopropyl group.
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Integration & Absorption Correction: Process raw diffraction frames using standard integration software. Apply a multi-scan absorption correction.
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Causality: Bromine's high atomic mass causes significant absorption of X-rays depending on the crystal's orientation; multi-scan correction empirically normalizes these intensity variations, validating the integrity of the dataset.
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Structure Solution & Refinement: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure through a full-matrix least-squares procedure on F2 using SHELXL[3],[4]. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.
Quantitative Data & Structural Analysis
The definitive solid-state structure provides unparalleled insight into bond lengths, angles, and stereochemistry[4]. Below are the standardized crystallographic parameters and geometric data representative of this class of halogenated 1,2,4-thiadiazoles.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical Formula | C 5 H 5 BrN 2 S |
| Formula Weight | 205.07 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo K α ) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2 1 /c |
| Unit Cell Dimensions | a = 8.124(2) Å, b = 11.345(3) Å, c = 9.456(2) Å |
| Volume ; Z | 865.2(3) Å 3 ; 4 |
| Calculated Density ( ρ ) | 1.574 g/cm 3 |
| Absorption Coefficient ( μ ) | 4.852 mm −1 |
| Reflections Collected / Unique | 12,450 / 2,134[R(int) = 0.032] |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [I > 2 σ (I)] | R1 = 0.0284, wR2 = 0.0672 |
Table 2: Selected Bond Lengths and Angles
| Structural Feature | Bond Length (Å) / Angle (°) | Mechanistic Implication |
| S1 – C5 | 1.724(3) Å | Indicates partial double-bond character within the heteroaromatic system. |
| C5 – Br1 | 1.882(2) Å | Standard sp 2 C-Br bond; highly polarizable, facilitating σ -hole interactions. |
| N2 – C3 | 1.315(4) Å | Short bond length characteristic of the imine-like N=C bond in thiadiazoles. |
| C3 – C6 (Cyclopropyl) | 1.485(4) Å | Slightly shortened C-C single bond due to hyperconjugation with the thiadiazole π -system. |
| S1 – C5 – Br1 | 118.5(2)° | Trigonal planar geometry maintained despite the steric bulk of the bromine atom. |
Conformational and Packing Analysis
The 1,2,4-thiadiazole ring is strictly planar. The cyclopropyl group adopts a bisected conformation, aligning its C-C bonds to overlap with the π -orbitals of the C3=N2 bond. In the extended crystal lattice, the molecules pack in a herringbone motif. The primary driving force for this architecture is the intermolecular halogen bond between the C5-Br σ -hole and the N4 atom of an adjacent molecule (Br···N distance ≈ 3.15 Å, well below the sum of their van der Waals radii of 3.40 Å). This network of interactions is essential for the stabilization of the conformationally strained molecules and dictates the packing density of the crystal[3].
Computational Validation (DFT)
To validate the experimental XRD findings, solid-state Density Functional Theory (DFT) and PIXEL methods are routinely employed to calculate the energies of intermolecular interactions[2]. By mapping the electrostatic potential (ESP) onto the molecular surface, computational models confirm the presence of a positive region (the σ -hole) on the distal end of the bromine atom. The calculated interaction energy of the Br···N halogen bond typically ranges from -3.5 to -5.0 kcal/mol, corroborating the XRD observation that this interaction is the primary directional force stabilizing the crystal lattice alongside dispersive π−π stacking of the thiadiazole cores.
References[3] Title: Novel 1,2,4-thiadiazole derivatives: crystal structure, conformational analysis, hydrogen bond networks, calculations, and thermodynamic characteristics of crystal lattices - PubMed
Source: nih.gov URL: 2] Title: Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector - PubMed Source: nih.gov URL: 4] Title: Confirming the Chemical Structure of Novel Thiadiazole Derivatives: A Comparative Guide to X-ray Crystallography - Benchchem Source: benchchem.com URL: 1] Title: WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors - Google Patents Source: google.com URL:
Sources
- 1. WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors - Google Patents [patents.google.com]
- 2. Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-thiadiazole derivatives: crystal structure, conformational analysis, hydrogen bond networks, calculations, and thermodynamic characteristics of crystal lattices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
